3,5-Bis(4-fluorophenyl)pyridine
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Overview
Description
3,5-Bis(4-fluorophenyl)pyridine is a fluorinated pyridine derivative known for its unique chemical properties. The presence of fluorine atoms in the aromatic ring significantly influences its reactivity and stability, making it an important compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorophenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, 4-fluorophenylboronic acid and 3,5-dibromopyridine, are prepared.
Catalyst and Base: A palladium catalyst (such as Pd(PPh3)4) and a base (such as potassium carbonate) are used.
Reaction Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(4-fluorophenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different pyridine-based compounds .
Scientific Research Applications
3,5-Bis(4-fluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorophenyl)pyridine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)pyridine: Another fluorinated pyridine with similar properties but different reactivity due to the presence of trifluoromethyl groups.
3,5-Difluoropyridine: A simpler fluorinated pyridine with fewer fluorine atoms, leading to different chemical behavior.
4,4’-Difluorobiphenyl: A related compound with fluorine atoms on a biphenyl structure, used in similar applications
Uniqueness
3,5-Bis(4-fluorophenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two 4-fluorophenyl groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H11F2N |
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Molecular Weight |
267.27 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C17H11F2N/c18-16-5-1-12(2-6-16)14-9-15(11-20-10-14)13-3-7-17(19)8-4-13/h1-11H |
InChI Key |
VADPXIGMOXTOSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CN=C2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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